

# GSK3326595: A Potent Inhibitor of SARS-CoV-2 Replication via ACE2 Methylation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK3326595

Cat. No.: B607829

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and antiviral activity of **GSK3326595** against SARS-CoV-2. **GSK3326595**, a specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a promising candidate for preventing infection by various SARS-CoV-2 variants, including Omicron.<sup>[1][2][3]</sup> This document details the molecular pathway of action, summarizes key quantitative data, and outlines the experimental methodologies used to elucidate its function.

## Core Mechanism of Action: Inhibition of ACE2 Methylation

The entry of SARS-CoV-2 into host cells is primarily mediated by the interaction of the viral Spike (S) protein with the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the cell surface.<sup>[1][2]</sup> Recent studies have revealed a critical post-translational modification of the ACE2 receptor that significantly enhances this interaction: symmetric dimethylation of arginine at residue 671 (R671)<sup>[1][2]</sup>.

This methylation is catalyzed by the enzyme PRMT5. The dimethylated ACE2 (meR671-ACE2) exhibits increased binding affinity for the Spike protein's receptor-binding domain (RBD), thereby promoting viral entry and subsequent infection.<sup>[1][2]</sup> **GSK3326595** exerts its antiviral effect by specifically inhibiting the methyltransferase activity of PRMT5.<sup>[1][2][3]</sup> By blocking PRMT5, **GSK3326595** prevents the dimethylation of ACE2 at R671. This unmodified state of

ACE2 reduces its binding affinity for the SARS-CoV-2 Spike protein, thus inhibiting viral entry into the host cell.[1][2] This mechanism has been shown to be effective against multiple SARS-CoV-2 variants, including Omicron, Delta, and Beta.[1][2]



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of Action of **GSK3326595** in Inhibiting SARS-CoV-2 Entry.

## Quantitative Data Summary

The antiviral activity of **GSK3326595** has been quantified in pseudovirus infection assays. The following table summarizes the key findings from these experiments.

| Compound   | Assay Type                                   | Cell Line                          | Key Findings                                                                                           | Reference |
|------------|----------------------------------------------|------------------------------------|--------------------------------------------------------------------------------------------------------|-----------|
| GSK3326595 | SARS-CoV-2 Spike Pseudovirus Infection Assay | HEK-293T cells overexpressing ACE2 | At a concentration of 25 nM, GSK3326595 inhibits approximately 70% of pseudovirus infection.           | [2]       |
| GSK3326595 | SARS-CoV-2 Spike Pseudovirus Infection Assay | HEK-293 and A549 cells             | Inhibits pseudovirus infection by attenuating the ACE2-RBD interaction at concentrations of 10-100 nM. | [3][4]    |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections describe the probable protocols for the key experiments cited in the research.

## Cell Lines and Culture

- HEK-293T and A549 Cells: Human Embryonic Kidney 293T (HEK-293T) and human alveolar basal epithelial A549 cells were likely cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

- Stable Cell Line Generation: For experiments requiring stable overexpression of ACE2, HEK-293T or A549 cells were likely transduced with a lentiviral vector encoding human ACE2, followed by selection with an appropriate antibiotic to generate a stable cell line.

## SARS-CoV-2 Pseudovirus Infection Assay

This assay is a critical tool for studying viral entry in a BSL-2 laboratory setting.

- Pseudovirus Production:
  - HEK-293T cells are co-transfected with a plasmid encoding the SARS-CoV-2 Spike protein, a lentiviral backbone plasmid containing a reporter gene (e.g., luciferase or GFP), and packaging plasmids.
  - The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.
- Infection Assay:
  - Target cells (e.g., HEK-293T-ACE2) are seeded in 96-well plates.
  - The cells are pre-treated with varying concentrations of **GSK3326595** for a specified period.
  - The pseudovirus is then added to the wells.
  - After 48-72 hours of incubation, the level of infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity using a luminometer).
  - The percentage of inhibition is calculated relative to untreated control wells.



[Click to download full resolution via product page](#)

**Figure 2:** Experimental Workflow for the Pseudovirus Infection Assay.

## Co-Immunoprecipitation (Co-IP) Assay for ACE2-Spike Binding

This assay is used to assess the protein-protein interaction between ACE2 and the SARS-CoV-2 Spike protein.

- Cell Lysate Preparation: HEK-293T cells are transfected to express Flag-tagged ACE2. The cells are lysed in a suitable buffer to extract total protein.
- Immunoprecipitation:
  - The cell lysate is incubated with anti-Flag antibody-conjugated beads to capture the Flag-ACE2 protein.
  - The beads are washed to remove non-specific binding proteins.
- Binding Assay:
  - The beads with the captured ACE2 are incubated with the purified recombinant SARS-CoV-2 Spike protein (or its RBD) in the presence or absence of **GSK3326595**.
  - After incubation, the beads are washed again.
- Western Blot Analysis:
  - The proteins bound to the beads are eluted and separated by SDS-PAGE.
  - The separated proteins are transferred to a membrane and probed with antibodies against the Spike protein and ACE2 to detect the interaction. A reduction in the Spike protein band in the **GSK3326595**-treated sample indicates inhibition of binding.

## Conclusion

**GSK3326595** presents a novel and promising host-directed therapeutic strategy against SARS-CoV-2. By inhibiting PRMT5-mediated methylation of the ACE2 receptor, **GSK3326595** effectively reduces the binding of the viral Spike protein, thereby blocking a crucial step in the viral life cycle.<sup>[1][2]</sup> This mechanism of action is anticipated to be robust against emerging viral variants with mutations in the Spike protein. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of **GSK3326595** in the prevention and treatment of COVID-19.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSK3326595 is a promising drug to prevent SARS-CoV-2 Omicron and other variants infection by inhibiting ACE2-R671 di-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK3326595 is a promising drug to prevent SARS-CoV-2 Omicron and other variants infection by inhibiting ACE2-R671 di-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [GSK3326595: A Potent Inhibitor of SARS-CoV-2 Replication via ACE2 Methylation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607829#gsk3326595-as-an-inhibitor-of-sars-cov-2-replication>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)